
3-Amino-3-(2-anthryl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-anthryl)propanoic acid: is an organic compound with the molecular formula C17H15NO2 It is a derivative of propanoic acid, where the amino group is attached to the third carbon, and the anthryl group is attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-anthryl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the amino and carboxyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the correct functional groups are introduced without unwanted side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-(2-anthryl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The anthryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-3-(2-anthryl)propanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions between amino acids and aromatic hydrocarbons. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for creating materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-anthryl)propanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the anthryl group can participate in π-π interactions. These interactions can influence the compound’s behavior in chemical reactions and biological systems.
Molecular Targets and Pathways:
Hydrogen Bonding: The amino group can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity.
π-π Interactions: The anthryl group can interact with aromatic systems, influencing the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
3-Amino-3-(2-nitrophenyl)propanoic acid: This compound has a nitrophenyl group instead of an anthryl group, leading to different reactivity and applications.
3-Amino-3-(2-hydroxyphenyl)propanoic acid: The presence of a hydroxy group instead of an anthryl group affects the compound’s solubility and reactivity.
3-Amino-3-(2-methylphenyl)propanoic acid: The methyl group introduces different steric and electronic effects compared to the anthryl group.
Uniqueness: 3-Amino-3-(2-anthryl)propanoic acid is unique due to the presence of the anthryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-amino-3-anthracen-2-ylpropanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20) |
Clave InChI |
TYYSZWIPRYNXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


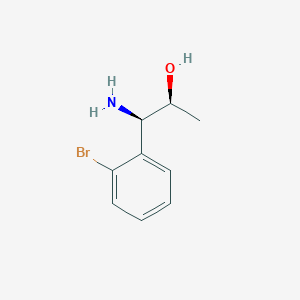

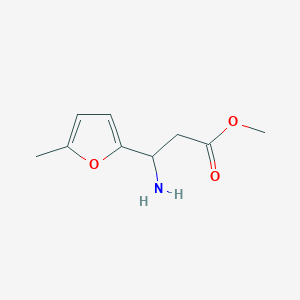
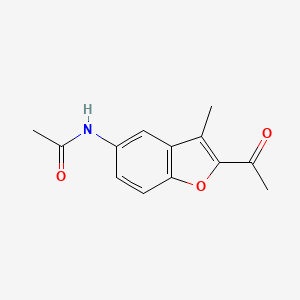
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)


![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
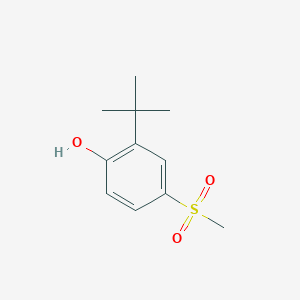


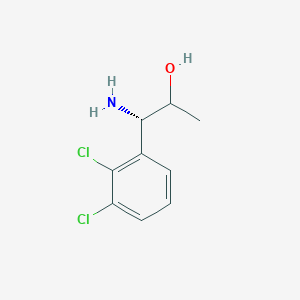

![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
